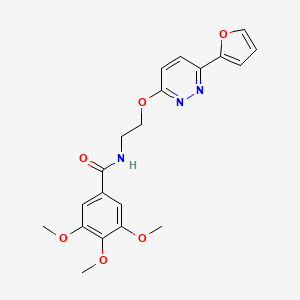

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-8-10-29-18-7-6-14(22-23-18)15-5-4-9-28-15/h4-7,9,11-12H,8,10H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOMHMRVMIJRJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the furan and pyridazine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines.

Scientific Research Applications

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridazine rings can participate in π-π stacking interactions, while the benzamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations

Key analogs and their structural differences are summarized below:

Physical Properties

Spectral Data Highlights

- Furan Protons : In all analogs, furan protons appear at δ 6.6–7.8 ppm in ¹H-NMR, consistent with the target compound’s expected shifts .

- Trimethoxybenzamide Signals : The 3,4,5-trimethoxy groups resonate at δ 3.7–3.9 ppm (OCH₃) and δ 106–153 ppm (aromatic carbons) in ¹³C-NMR .

- Pyridazine Core (Hypothetical): Pyridazine carbons in the target compound would likely appear at δ 120–160 ppm, distinct from thiazole (δ 104–173 ppm) or enaminone (δ 112–165 ppm) cores in analogs .

Biological Activity

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₉H₂₃N₃O₄

- Molecular Weight : 357.41 g/mol

- CAS Number : 920243-53-4

The biological activity of this compound is attributed to its structural components:

- Furan Ring : Known for its ability to interact with various biological targets, potentially leading to enzyme inhibition.

- Pyridazine Moiety : May contribute to binding affinities with specific proteins or receptors involved in disease pathways.

- Trimethoxybenzamide Group : Enhances lipophilicity and may facilitate cellular uptake.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds similar to this compound. For instance:

- Case Study 1 : A related compound demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 10 µM to 50 µM, indicating potential for further development in oncology treatments .

Antimicrobial Properties

The compound's furan and pyridazine components suggest potential antimicrobial activity:

- Study Findings : Compounds with similar structures have shown effectiveness against Gram-positive bacteria and fungi. For example, derivatives exhibited MIC values as low as 5 µg/mL against Staphylococcus aureus .

Table 1: Biological Activity Summary

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step chemical reactions that integrate the furan and pyridazine moieties effectively. Research has shown that modifications to the trimethoxy group can enhance biological activity through improved receptor binding .

Q & A

Basic: What are the standard synthetic protocols for preparing N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide?

Answer:

The synthesis involves multi-step reactions, including:

- Substitution reactions : Alkaline conditions for coupling pyridazine and furan rings (e.g., using K₂CO₃ as a base in DMF at 80°C) .

- Condensation : Reacting intermediates like 3,4,5-trimethoxybenzoyl chloride with aminoethyl-pyridazine derivatives under reflux in ethanol or THF .

- Purification : Recrystallization from solvents like DMF/H₂O or 70% ethanol, achieving >99% purity via HPLC .

Key Tip : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

- ¹H/¹³C-NMR : Assign peaks for methoxy groups (δ ~3.75–3.87 ppm), furan protons (δ ~6.6–7.8 ppm), and pyridazine/benzamide aromatic regions .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

- HPLC : Ensure >95% purity; use C18 columns with acetonitrile/water gradients .

Advanced: How can synthetic yields be optimized for large-scale production?

Answer:

- Solvent Choice : Ethanol or THF improves solubility of intermediates .

- Catalysts : Use Pd/C for hydrogenation steps or DMAP for acylations .

- Temperature Control : Reflux at 80–100°C for condensation steps; avoid overheating to prevent decomposition .

Data Insight : Yields >70% are achievable with optimized stoichiometry (1:1 molar ratio of reactants) .

Advanced: How to analyze structure-activity relationships (SAR) when modifying the pyridazine or furan moieties?

Answer:

- Functional Group Swaps : Replace furan with thiophene (e.g., in ) to assess electronic effects on bioactivity .

- Bioisosterism : Substitute pyridazine with triazolo[4,3-b]pyridazine () to enhance metabolic stability .

- Assay Validation : Test analogs in cytotoxicity assays (e.g., MTT on HepG2 cells) and compare IC₅₀ values .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Standardize Assays : Use identical cell lines (e.g., HepG2 or MCF-7) and incubation times .

- Structural Verification : Reconfirm compound identity via XRD (as in ) to rule out polymorphic interference .

- Mechanistic Studies : Perform kinase inhibition assays (e.g., VEGFR-2 in ) to clarify target specificity .

Advanced: What computational methods predict target interactions for this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., VEGFR-2) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .

- ADMET Prediction : SwissADME to assess bioavailability and CYP450 interactions .

Basic: What in vitro assays are recommended for initial anticancer screening?

Answer:

- MTT Assay : Test cytotoxicity against HepG2, MCF-7, or A549 cells at 24–72 hr incubations .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

- Cell Cycle Analysis : PI staining with flow cytometry to detect G1/S arrest .

Advanced: How to stabilize reactive intermediates during synthesis?

Answer:

- Low-Temperature Quenching : Use ice baths after condensation steps to prevent decomposition .

- Inert Atmosphere : Perform reactions under N₂ or Ar to protect air-sensitive intermediates .

- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) .

Advanced: How to validate target engagement in cellular models?

Answer:

- CRISPR Knockdown : Silence suspected targets (e.g., VEGFR-2) and assess loss of compound efficacy .

- Competitive Binding : Use fluorescent probes (e.g., FITC-labeled analogs) in fluorescence polarization assays .

- Western Blotting : Measure downstream phosphorylation (e.g., ERK1/2 for kinase inhibitors) .

Basic: What purity criteria are essential for biological testing?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.